molecular formula C10H22N2O B038702 (2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine CAS No. 118535-62-9

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine

Cat. No. B038702
CAS RN: 118535-62-9
M. Wt: 186.29 g/mol
InChI Key: ZGKOLJAEDXMVES-VIFPVBQESA-N
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Description

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine is a chemical compound that belongs to the class of psychoactive substances known as cathinones. It is also commonly referred to as MDPV (methylenedioxypyrovalerone) and is a synthetic stimulant drug that has been found to have a high potential for abuse and addiction.

Mechanism of Action

((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine exerts its effects by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which leads to their accumulation in the synaptic cleft. This results in increased stimulation of the postsynaptic receptors, which leads to the characteristic stimulant effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine include increased heart rate, blood pressure, and body temperature. It also results in increased alertness, euphoria, and a sense of well-being. However, these effects are often accompanied by negative side effects such as anxiety, paranoia, and agitation.

Advantages and Limitations for Lab Experiments

The advantages of using ((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine in lab experiments include its high potency and selectivity for dopamine and norepinephrine transporters. However, the limitations include its potential for abuse and addiction, which makes it difficult to use in long-term studies.

Future Directions

For research on (((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine include the development of more selective and potent analogs for the treatment of ADHD and narcolepsy. Additionally, research is needed to explore the potential use of (((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine as an analgesic and to investigate its potential for abuse and addiction. Finally, more research is needed to understand the long-term effects of (((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine on the brain and body.

Synthesis Methods

The synthesis of ((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 3-methoxyphenylacetone with propanal in the presence of ammonium acetate and acetic acid to form 3,4-methylenedioxyphenyl-2-propanone. This intermediate product is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form 3,4-methylenedioxyphenyl-2-nitropropene, which is subsequently reduced with sodium borohydride to form 3,4-methylenedioxyphenyl-2-propanol. The final step involves the reaction of 3,4-methylenedioxyphenyl-2-propanol with pyrrolidine in the presence of hydrochloric acid to form ((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine.

Scientific Research Applications

((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a promising candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, ((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-4-10(5-2,13-3)9-7-6-8-12(9)11/h9H,4-8,11H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOLJAEDXMVES-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1CCCN1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)([C@@H]1CCCN1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227839
Record name (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine

CAS RN

118535-62-9
Record name (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118535-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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